SR14150 is a synthetic compound classified as a nociceptin receptor (NOPr) agonist. [, ] NOPr belongs to the opioid receptor family and plays a role in pain modulation and drug reward pathways. [] SR14150 exhibits partial agonist activity at both NOPr and the μ-opioid receptor (MOPr), but with a higher affinity for NOPr. []
SR14150 exerts its effects by binding to and activating NOPr. [, ] Its partial agonist activity at NOPr means it elicits a submaximal response compared to a full agonist. [] This activity is believed to contribute to its analgesic properties. [, ] Additionally, its interaction with MOPr, albeit with lower affinity, may also influence its pharmacological profile. []
7.1. Pain Management: SR14150 has been investigated for its potential as an analgesic, specifically in acute pain models. [, ] Studies demonstrate that its administration can increase tail-flick latency in mice, a measure of pain sensitivity. [] The involvement of both NOPr and MOPr in pain pathways suggests that SR14150's ability to target both receptors could contribute to its analgesic effects.
7.2. Drug Abuse Research:The role of NOPr in modulating the rewarding effects of drugs of abuse has sparked interest in SR14150 as a potential therapeutic agent for drug addiction. [] While SR14150 alone did not induce conditioned place preference (CPP, a measure of reward) in mice, it did modestly attenuate morphine-induced CPP. [] This suggests that its activity at NOPr may be capable of interfering with the rewarding properties of opioids.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6